molecular formula C23H25FO4 B14438008 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate CAS No. 79945-42-9

4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate

Cat. No.: B14438008
CAS No.: 79945-42-9
M. Wt: 384.4 g/mol
InChI Key: ATSCNFHKDIWQJQ-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a propylcyclohexane moiety, and a benzoate ester linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate typically involves the esterification of 4-fluorophenol with 4-(4-propylcyclohexane-1-carbonyl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the ester linkage may undergo hydrolysis to release active metabolites. The propylcyclohexane moiety can contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate stands out due to its unique combination of structural features, including the fluorophenyl group, which can enhance binding interactions, and the propylcyclohexane moiety, which contributes to its lipophilicity. These properties make it a versatile compound for various applications in research and industry.

Properties

CAS No.

79945-42-9

Molecular Formula

C23H25FO4

Molecular Weight

384.4 g/mol

IUPAC Name

(4-fluorophenyl) 4-(4-propylcyclohexanecarbonyl)oxybenzoate

InChI

InChI=1S/C23H25FO4/c1-2-3-16-4-6-17(7-5-16)22(25)27-20-12-8-18(9-13-20)23(26)28-21-14-10-19(24)11-15-21/h8-17H,2-7H2,1H3

InChI Key

ATSCNFHKDIWQJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F

Origin of Product

United States

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